molecular formula C18H19BrN2O3 B11562527 N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide

N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide

Cat. No.: B11562527
M. Wt: 391.3 g/mol
InChI Key: XTYQRTCAIKOSDF-UDWIEESQSA-N
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Description

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry . The compound is characterized by its unique structure, which includes a bromine atom, a propoxy group, and a phenoxyacetohydrazide moiety.

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide involves its ability to form stable complexes with transition metal ions. These complexes can interact with various molecular targets and pathways, including enzymes and proteins, leading to inhibition or modulation of their activity . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C18H19BrN2O3/c1-2-10-23-17-9-8-15(19)11-14(17)12-20-21-18(22)13-24-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13H2,1H3,(H,21,22)/b20-12+

InChI Key

XTYQRTCAIKOSDF-UDWIEESQSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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